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Compound of Interest

Compound Name: GSK-J2 (sodium salt)

Cat. No.: B1161627

Get Quote

Technical Monograph & Experimental Guide[1]

Part 1: Executive Technical Summary[1][2]
GSK-J2 (sodium salt) is the inactive pyridine regioisomer of the potent H3K27 histone

demethylase inhibitor, GSK-J1.[1][2] In the rigorous study of epigenetic mechanisms—

specifically the inhibition of JMJD3 (KDM6B) and UTX (KDM6A)—GSK-J2 serves a critical

function: it is the negative control required to validate on-target specificity.[3]

While GSK-J1 (and its cell-permeable prodrug GSK-J4) inhibits demethylase activity by

coordinating with the catalytic Fe(II) center, GSK-J2 is structurally engineered to prevent this

coordination while retaining the physicochemical properties of the active scaffold.[1]

Key Characteristics:

Role: Negative Control (Inactive Isomer).[1][4][2]

Target: Null activity against KDM6A/B (IC50 > 100 µM).[1]

Formulation: Sodium salt (improves aqueous solubility for in vitro enzymatic assays).[1][4]
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Molecular Weight: ~389.45 g/mol (free acid basis).[1]

Part 2: Chemical Biology & Mechanism of Inactivity
To use GSK-J2 effectively, one must understand why it is inactive. The specificity of the active

compound (GSK-J1) relies on a bidentate interaction with the Fe(II) cofactor deep within the

Jumonji C (JmjC) domain.[1]

The Structural "Switch"
Active State (GSK-J1): The pyridine nitrogen is positioned to chelate the active site Fe(II)

metal, displacing the endogenous cofactor (α-ketoglutarate) and blocking the catalytic

pocket.[1]

Inactive State (GSK-J2): GSK-J2 is a regioisomer.[1][2][3] The pyridine nitrogen is shifted to

a position where steric hindrance prevents it from coordinating with the Fe(II) center.[1]

Consequently, it cannot displace α-ketoglutarate, rendering it catalytically inert against KDM6

enzymes.[1][4]

The Control Triad
In experimental design, GSK-J2 is part of a specific "triad" of compounds. Using the wrong

form in the wrong context invalidates the data.[1][4]
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Figure 1: The GSK-J Series Control Triad.[1] GSK-J2 is the direct control for GSK-J1.[1] For

cell culture, GSK-J5 is often preferred as it hydrolyzes into GSK-J2, mimicking the

pharmacokinetics of the active GSK-J4.[1]

Part 3: Handling & Solubility (Sodium Salt Specifics)
The "sodium salt" designation is critical for experimental handling. The free acid forms of these

epigenetic probes are often poorly soluble in aqueous buffers, necessitating high

concentrations of DMSO which can denature enzymes or affect cell viability.[4]

Solubility Profile
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Solvent Solubility (Max) Notes

Water / PBS ~10–20 mg/mL

The sodium salt confers

significant aqueous solubility

compared to the free acid.[1]

[4]

DMSO > 50 mg/mL Standard stock solvent.[1][4]

Ethanol Low/Variable Not recommended.[1][4]

Reconstitution Protocol
Stock Preparation: Dissolve GSK-J2 (sodium salt) in sterile water or PBS if the assay is

sensitive to DMSO.[1] If long-term storage is required, dissolve in DMSO to create a 10 mM

or 50 mM stock.[1][4]

Storage: Aliquot immediately. Store at -20°C (stable for 6 months) or -80°C (stable for >1

year). Avoid freeze-thaw cycles.[1]

Hygroscopic Warning: The sodium salt is hygroscopic.[1][4] Equilibrate the vial to room

temperature before opening to prevent moisture absorption, which alters the effective mass.

[1][4]

Part 4: Biological Applications & Experimental
Protocols[1][2][5]
GSK-J2 is primarily used to distinguish on-target epigenetic remodeling from off-target toxicity

or scaffold effects.[1]

Application 1: In Vitro Enzymatic Validation
When characterizing the potency of GSK-J1 against purified JMJD3/UTX, GSK-J2 must be run

in parallel.[1]

Protocol:

Enzyme System: Recombinant human JMJD3 (catalytic domain).[1][4]
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Substrate: H3K27me3 peptide (biotinylated).

Reaction Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2

mM Ascorbate.

Dosing:

Experimental Arm: Titrate GSK-J1 (0.01 µM to 10 µM).

Control Arm: Titrate GSK-J2 (0.01 µM to 100 µM).[1]

Readout: AlphaScreen or Mass Spectrometry.

Validation Criteria: GSK-J1 should show an IC50 < 100 nM.[1][5] GSK-J2 must show no

inhibition (IC50 > 100 µM). If GSK-J2 inhibits the reaction, the assay conditions (e.g., pH,

metal concentration) may be artifactual.[1]

Application 2: Macrophage Polarization
(Immunometabolism)
KDM6B (JMJD3) is a key regulator of macrophage plasticity (M1 vs M2).[1] GSK-J4 is used to

block inflammatory responses; GSK-J2 (or J5) confirms the epigenetic mechanism.[1]

Workflow:

Differentiation: Differentiate THP-1 monocytes to macrophages using PMA (50 ng/mL, 48h).

[1][4]

Pre-treatment: Treat cells with GSK-J4 (Active) or GSK-J5/J2 (Control) for 1-2 hours.[1]

Note: While GSK-J5 is the preferred prodrug control, GSK-J2 (sodium salt) can be used

if microinjected or if high concentrations are used to force passive diffusion, though this is

less rigorous.[1]

Stimulation: Stimulate with LPS (100 ng/mL) to induce JMJD3 expression.[1][4]

Endpoint: Measure TNF-α or IL-6 mRNA via qPCR.[1]
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Result: GSK-J4 should suppress cytokine induction.[1][3][6] GSK-J2/J5 should not.

Application 3: ChIP-Seq Validation
When performing ChIP-seq for H3K27me3 marks, GSK-J2 is essential to prove that global

methylation changes are due to enzyme inhibition.[1]

Sample A: Vehicle (DMSO).

Sample B: GSK-J4 (Active).[1][3][7]

Sample C: GSK-J2/J5 (Control).

Analysis: Peaks enriched in Sample B but unchanged in Sample C represent true KDM6-

regulated loci.[1]

Part 5: Mandatory Visualization (Experimental
Workflow)
The following diagram outlines the decision logic for selecting the correct compound form (Salt

vs Ester) and the validation steps.
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Figure 2: Experimental decision tree for KDM6 inhibition studies. Note that GSK-J2 (Sodium
Salt) is the gold standard control for cell-free assays due to its solubility and lack of metal

coordination.[1]
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Structural Genomics Consortium (SGC). "GSK-J1/GSK-J4 Probe Summary." [Link][1]

Source for chemical structures, solubility data, and the "Control Triad" concept.

Specific data on the sodium salt formulation and solubility limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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